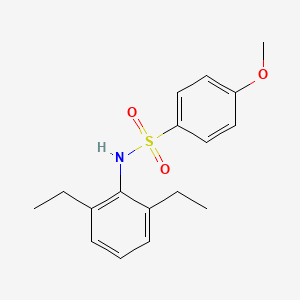![molecular formula C17H25N3O4S B5755735 N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5755735.png)
N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as MPB or NPS-2143, is a small molecule inhibitor of the calcium-sensing receptor (CaSR). It was first synthesized in 2001 by scientists at NPS Pharmaceuticals, who were looking for a drug to treat osteoporosis. MPB has since been found to have potential applications in a variety of scientific research fields, including cancer, cardiovascular disease, and bone metabolism.
作用机制
N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide binds to the extracellular domain of the CaSR, preventing it from activating downstream signaling pathways. This leads to a decrease in the release of parathyroid hormone (PTH) and a decrease in calcium reabsorption in the kidney. N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to inhibit the growth and migration of cancer cells by blocking CaSR-mediated signaling pathways.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibits the proliferation and migration of cancer cells, as well as the formation of osteoclasts (cells that break down bone). In vivo studies have shown that N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can reduce bone loss in animal models of osteoporosis and prevent the development of atherosclerosis in mouse models of cardiovascular disease.
实验室实验的优点和局限性
One advantage of N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is its selectivity for the CaSR, which allows for specific inhibition of CaSR-mediated signaling pathways. This makes it a useful tool for studying the role of the CaSR in various diseases. However, N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has some limitations as well. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its effects on other calcium-sensing receptors, such as the GPRC6A receptor, are not well understood.
未来方向
There are several potential future directions for research on N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for cancer. N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo, and further studies are needed to determine its efficacy in human trials. Another area of interest is its potential as a treatment for cardiovascular disease. N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to prevent the development of atherosclerosis in mouse models, and further studies are needed to determine its potential as a therapeutic agent in humans. Finally, further studies are needed to fully understand the mechanism of action of N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and its effects on other calcium-sensing receptors.
合成方法
The synthesis of N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves several steps, starting with the reaction of 4-bromo-2-nitrobenzenesulfonamide with 3-(4-morpholinyl)propylamine. The resulting intermediate is then reacted with 2-oxo-1-pyrrolidineacetamide to yield N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been studied extensively in scientific research due to its ability to selectively inhibit the CaSR. The CaSR is a G protein-coupled receptor that regulates calcium homeostasis in the body. It is expressed in various tissues, including the parathyroid gland, kidney, and bone. Dysregulation of the CaSR has been implicated in several diseases, including hyperparathyroidism, osteoporosis, and cardiovascular disease.
属性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c21-17-3-1-10-20(17)15-4-6-16(7-5-15)25(22,23)18-8-2-9-19-11-13-24-14-12-19/h4-7,18H,1-3,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWELLOYXDJBXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(benzoylamino)-3-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5755659.png)
![3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5755666.png)
![(3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5755669.png)


![N-(2-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5755702.png)


![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5755734.png)

![6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5755744.png)


![4-[(2-hydroxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5755756.png)